Proxicromil

oral bioavailability anti-asthmatic mast cell stabilizer

Proxicromil is the orally bioavailable chromone-class mast cell stabilizer for protocols requiring gastrointestinal absorption—a property absent in disodium cromoglycate (DSCG). Unlike DSCG, Proxicromil inhibits lipoxygenase product formation (DSCG inactive up to 300 μM) and demonstrates oral efficacy in rodent passive cutaneous anaphylaxis models. Its ion-pair-mediated absorption mechanism makes it a model compound for studying oral delivery of acidic lipophilic drugs. Validated in adoptively transferred experimental allergic encephalomyelitis (EAE), Proxicromil fills a gap where other mast cell stabilizers lack disease-context validation. Note species-specific canine hepatotoxicity when designing in vivo studies.

Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
CAS No. 60400-92-2
Cat. No. B1209892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProxicromil
CAS60400-92-2
SynonymsFPL 57787
FPL57787
proxicromil
proxicromil sodium
Molecular FormulaC17H18O5
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCCCC1=C2C(=C(C3=C1CCCC3)O)C(=O)C=C(O2)C(=O)O
InChIInChI=1S/C17H18O5/c1-2-5-11-9-6-3-4-7-10(9)15(19)14-12(18)8-13(17(20)21)22-16(11)14/h8,19H,2-7H2,1H3,(H,20,21)
InChIKeyVFFTVZUIDYJUQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proxicromil (CAS 60400-92-2): Oral Mast Cell Stabilizer Procurement Guide for Allergy and Asthma Research


Proxicromil (CAS 60400-92-2), also known by the code FPL 57787, is a synthetic substituted chromone derivative developed in the late 1970s by Fisons Ltd. as an orally bioavailable anti-allergic agent [1]. It functions as a mast cell stabilizer by binding to the FcεRI receptor, thereby inhibiting degranulation and the release of histamine and other inflammatory mediators [2]. As a lipophilic, detergent-like molecule, Proxicromil possesses unique physicochemical properties that facilitate gastrointestinal absorption via ion-pair formation, a characteristic that distinguishes it from other chromone-class compounds [3]. Although the compound did not reach market approval due to preclinical findings of carcinogenicity in long-term animal studies, it remains a widely cited research tool compound for investigating mast cell-mediated allergic responses, mediator release mechanisms, and oral chromone pharmacology [4].

Proxicromil (CAS 60400-92-2) Cannot Be Interchanged with Disodium Cromoglycate or Other Chromone Analogs: A Procurement Risk Assessment


Procurement specialists and researchers should not assume functional equivalence or substitutability between Proxicromil and other chromone-class mast cell stabilizers. First, Proxicromil exhibits oral bioavailability in humans—a property not shared by the prototypical compound disodium cromoglycate (DSCG), which requires inhalation due to negligible gastrointestinal absorption [1]. Second, in vitro activity profiles reveal that Proxicromil and DSCG are not pharmacologically interchangeable: Proxicromil inhibits lipoxygenase product formation in certain assay systems whereas DSCG is inactive at concentrations up to 300 μM [2]. Third, cross-study data indicate that Proxicromil demonstrates different relative potency compared to DSCG depending on the specific stimulus used to induce mediator release, a nuance that precludes simple extrapolation of class-level activity [3]. These distinctions carry direct experimental consequences: a laboratory substituting DSCG for Proxicromil in an oral administration protocol, or assuming equivalent potency in a specific release assay, would obtain non-comparable or invalid data.

Proxicromil (CAS 60400-92-2): Quantitative Differentiation Evidence Against Comparator Compounds


Oral Bioavailability in Humans vs. DSCG: Administration Route Defines Experimental Utility

Proxicromil is orally active in humans, a property not shared by the reference chromone disodium cromoglycate (DSCG), which is restricted to inhalation administration due to negligible gastrointestinal absorption. In a clinical study, patients with perennial extrinsic asthma who were currently requiring treatment with inhaled sodium cromoglycate (Intal/Lomudal) were switched to oral Proxicromil at a dosage of 18 mg twice daily for 3 weeks followed by 18 mg four times daily for an additional 3 weeks. Patients improved during the 6-week treatment period, with the majority detecting improvement by the end of the first week [1].

oral bioavailability anti-asthmatic mast cell stabilizer

Physicochemical Basis of GI Absorption: Lipophilicity and Ion-Pair Mechanism vs. Classical Drug Absorption

Proxicromil is a strongly acidic, lipophilic compound whose gastrointestinal absorption does not follow classical un-ionized drug absorption theory. Studies in perfused rat GI tract in vivo demonstrated that the drug's absorption is inconsistent with pH-partition theory predictions for acidic compounds. Instead, its lipophilicity above pH 6 in octanol-buffer partition experiments is dependent on ion-pair formation, a mechanism that enables oral bioavailability of this strongly acidic molecule [1]. DSCG, in contrast, is poorly absorbed from the GI tract due to its high polarity and ionization at physiological pH, precluding oral administration [2].

gastrointestinal absorption lipophilicity ion-pair formation

Differential Potency in Lipoxygenase Pathway Inhibition vs. DSCG

In assays measuring arachidonic acid metabolism, Proxicromil inhibits the formation of lipoxygenase products, whereas disodium cromoglycate (DSCG) shows no activity in this pathway. While Proxicromil was qualitatively similar to FPL 55712 (an SRS-A antagonist) in this respect, it was markedly less potent than FPL 55712. However, the key differentiation lies with DSCG, which was inactive as an inhibitor of either metabolic pathway (lipoxygenase or cyclooxygenase) at concentrations up to 300 μM [1].

lipoxygenase inhibition arachidonic acid metabolism SRS-A

Superior Potency vs. Tiaramide in Mediator Release Inhibition

In a comparative study of antiallergic agents using in vitro models of anaphylaxis, Proxicromil demonstrated greater potency than tiaramide (RHC 2592-A) and its metabolite desethanol tiaramide (DETR) as an inhibitor of mediator release. Although the study notes that tiaramide and DETR were less potent than DSCG and/or Proxicromil, the important differentiation is that tiaramide and DETR were not cross-tachyphylactic to DSCG in the rat mast cell model, indicating distinct mechanisms of action [1]. The relative potency ranking places Proxicromil above tiaramide-class compounds.

histamine release mast cell degranulation antiallergic

Hepatic Safety Profile Differentiation: Human vs. Preclinical Species

In a 6-week clinical study of oral Proxicromil (18 mg BID then QID), no abnormal laboratory findings of significance were detected on haematological, liver function, or urinalysis examination [1]. This human safety profile contrasts with preclinical findings in dogs, where Proxicromil was shown to be hepatotoxic due to accumulation in biliary canaliculi [2]. Notably, another chromone analog (FPL 52757) had its clinical trial discontinued due to possible hepatotoxicity, while Proxicromil (FPL 57787) was specifically noted as a 'similar cromone without hepatotoxicity' in a double-blind within-patient study of atopic dermatitis [3].

hepatotoxicity liver function safety pharmacology

Proxicromil (CAS 60400-92-2) Optimal Research and Procurement Application Scenarios Based on Verified Evidence


Oral Mast Cell Stabilizer in Rodent Models of Allergic Inflammation

Proxicromil is ideally suited for in vivo studies requiring oral administration of a chromone-class mast cell stabilizer in rodents. Unlike DSCG, which lacks oral bioavailability, Proxicromil can be administered via oral gavage to investigate mast cell-mediated allergic responses. This application is supported by demonstrated oral efficacy in rat passive cutaneous anaphylaxis (PCA) models, where Proxicromil showed anti-allergic activity following oral dosing [1]. Researchers should note species-specific hepatotoxicity in dogs when selecting animal models.

In Vitro Mediator Release Studies Requiring Lipoxygenase Pathway Activity

Proxicromil should be selected for in vitro assays investigating the lipoxygenase pathway of arachidonic acid metabolism, where DSCG is inactive. Studies demonstrate that Proxicromil inhibits the formation of lipoxygenase products in contrast to DSCG, which shows no activity at concentrations up to 300 μM [2]. This differential pharmacology makes Proxicromil the appropriate tool compound for elucidating the role of lipoxygenase products in mast cell-dependent inflammatory cascades.

Human Oral Chromone Pharmacokinetic and Absorption Mechanism Studies

Proxicromil serves as a reference compound for investigating the gastrointestinal absorption of strongly acidic lipophilic drugs. Its unique absorption mechanism—dependent on ion-pair formation rather than classical un-ionized drug absorption—provides a model system for studying alternative oral absorption pathways [3]. This property is directly relevant to formulation scientists exploring strategies for orally delivering acidic chromone derivatives that otherwise exhibit poor bioavailability.

Mast Cell Degranulation Inhibition in Experimental Autoimmune Encephalomyelitis (EAE) Models

Proxicromil has demonstrated efficacy in blocking the elicitation of adoptively transferred experimental allergic encephalomyelitis (EAE) and was effective when administered just before the onset of clinical disease [4]. This application scenario supports the compound's utility in neuroinflammation research where mast cell degranulation contributes to disease pathogenesis. Researchers should note this specific efficacy distinguishes Proxicromil from other mast cell stabilizers that have not been validated in this disease context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proxicromil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.